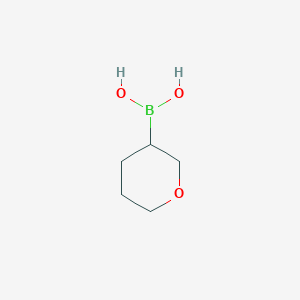

Tetrahydropyran-3-boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis and Medicinal Chemistry

Organoboron compounds, which feature a carbon-boron bond, have become indispensable tools in the fields of organic synthesis and medicinal chemistry. nih.gov Their rise to prominence is due to a unique combination of stability, versatile reactivity, and low toxicity. nih.gov Unlike many other organometallic reagents, organoboron compounds are often stable in the presence of air and moisture, simplifying their handling and application. libretexts.org

The most celebrated application of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgacs.org This reaction, which earned its developers the Nobel Prize in Chemistry in 2010, is widely used in the synthesis of complex molecules, including pharmaceuticals and advanced materials. acs.org Beyond this, organoboron compounds are used in a variety of other transformations such as hydroboration, Petasis reactions, and Chan-Lam couplings. nih.gov

In medicinal chemistry, the interest in boron-containing compounds has surged following the approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. nih.govresearchgate.net The boron atom in these molecules can form reversible covalent bonds with biological targets, such as the active sites of enzymes. acs.org The metabolic end-product of many organoboron compounds is the relatively benign boric acid, which is another attractive feature for drug development. nih.gov

Table 1: Key Applications of Organoboron Compounds

| Application Area | Description | Key Reactions/Examples |

|---|---|---|

| Organic Synthesis | Serve as versatile intermediates for constructing complex molecular skeletons. | Suzuki-Miyaura Coupling, Hydroboration, Matteson Homologation, Petasis Reaction. libretexts.orgnih.govvt.edu |

| Medicinal Chemistry | Act as pharmacophores that can form reversible covalent bonds with enzyme active sites. | Proteasome inhibitors (e.g., Bortezomib), β-lactamase inhibitors (e.g., Vaborbactam). nih.govrsc.org |

| Catalysis | Function as mild Lewis acid catalysts for various organic transformations. | Amide bond formation, cycloadditions, dehydrative reactions. |

| Materials Science | Used to create functionalized polymers, hydrogels, and sensors. | Development of responsive ("smart") materials and sensors for saccharides. scbt.com |

The Role of Boronic Acids as Synthetic Intermediates and Catalysts

Boronic acids, with the general formula R-B(OH)₂, are a particularly important subclass of organoboron compounds. scispace.com Structurally, they are trivalent compounds with an sp²-hybridized boron atom that possesses a vacant p-orbital, rendering them mild Lewis acids. scispace.com This electronic feature is central to their reactivity.

As synthetic intermediates, boronic acids are most famously used as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. libretexts.org Their ease of preparation, general stability, and the high functional group tolerance of the coupling reaction have made them ubiquitous in academic and industrial laboratories for synthesizing biaryls, styrenes, and other conjugated systems. libretexts.orgrsc.org

Beyond their role as substrates, boronic acids are emerging as effective catalysts in their own right. nih.gov Their Lewis acidity allows them to activate substrates containing hydroxyl groups, such as carboxylic acids and alcohols, facilitating reactions like esterifications, amide bond formations, and dehydrations under mild conditions. nih.gov This catalytic activity avoids the need for harsh reagents and often generates water as the only byproduct, aligning with the principles of green chemistry.

Table 2: Common Synthetic Reactions Involving Boronic Acids

| Reaction Name | Description | Role of Boronic Acid |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between a boronic acid and an organohalide. | Nucleophilic Partner |

| Chan-Lam Coupling | Copper-promoted formation of a carbon-heteroatom bond (C-N, C-O, C-S). | Aryl/Alkenyl Source |

| Petasis Reaction | A multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. | Nucleophilic Partner |

| Liebeskind-Srogl Coupling | Thiolate-mediated, palladium-catalyzed cross-coupling with thioesters. | Nucleophilic Partner |

| Oxidative Heck Reaction | A palladium-catalyzed redox-relay process using boronic acids instead of organohalides. | Aryl/Alkenyl Source |

Structural Features and Chemical Behavior of Tetrahydropyran-3-boronic Acid

This compound is an sp³-enriched heterocyclic boronic acid. researchgate.net Its structure consists of two key components: a saturated six-membered tetrahydropyran (B127337) (THP) ring and a boronic acid [-B(OH)₂] functional group attached at the 3-position of this ring.

The Tetrahydropyran (THP) Ring: This is a non-aromatic, oxygen-containing heterocycle. Its saturated, non-planar (typically chair conformation) structure is a desirable motif in medicinal chemistry, as it can increase the three-dimensional character of a molecule, which often improves binding selectivity and pharmacokinetic properties compared to flat aromatic systems. researchgate.net

The Boronic Acid Group: As discussed, this group is a trigonal planar, Lewis acidic moiety. scispace.com Boronic acids are known to be somewhat unstable, often undergoing dehydration to form cyclic trimeric anhydrides known as boroxines. nih.gov To circumvent this instability and improve handling and shelf-life, they are frequently converted into more stable derivatives, such as pinacol (B44631) esters. nih.govresearchgate.net Therefore, this compound is often handled and used in the form of its pinacol ester, Tetrahydro-2H-pyran-3-boronic acid pinacol ester.

The chemical behavior of this compound is primarily that of a building block for introducing the THP-3-yl fragment into a larger molecule. Its main application is in palladium-catalyzed cross-coupling reactions, where it serves as the organoboron partner. semanticscholar.org The saturated nature of the carbon atom attached to the boron atom influences its reactivity in transmetalation compared to aryl or vinyl boronic acids.

Table 3: Physicochemical Properties of Tetrahydro-2H-pyran-3-boronic acid pinacol ester

| Property | Value |

|---|---|

| CAS Number | 1391850-39-7 |

| Molecular Formula | C₁₁H₂₁BO₃ |

| Molecular Weight | 212.10 g/mol |

| Appearance | Data not widely available, likely a liquid or low-melting solid |

Note: Data corresponds to the pinacol ester derivative, which is the more commonly available and stable form.

Overview of Research Directions for this compound

The primary research application for this compound and its stable ester derivatives is as a versatile building block in diversity-oriented synthesis, particularly for drug discovery programs. rsc.org The increasing interest in sp³-rich molecular scaffolds to explore new chemical space has driven the development and use of saturated heterocyclic boronic acids. researchgate.net

Research efforts focus on incorporating the tetrahydropyran moiety into various molecular frameworks using modern cross-coupling methodologies. acs.orgacs.org For instance, strategies like the stereoselective Heck redox-relay can be used to synthesize C-aryl-tetrahydropyrans from dihydropyranyl alcohols and various boronic acids. acs.orgacs.org While this example uses aryl boronic acids to build the THP ring, the use of THP-boronic acids allows for the direct coupling of the pre-formed ring system.

The synthetic utility is demonstrated in its application in Suzuki-Miyaura reactions to access complex targets. The goal is often the synthesis of novel compounds with potential biological activity, as the tetrahydropyran ring is a common feature in many natural products and pharmaceuticals. semanticscholar.orgacs.org Future research will likely continue to explore the scope of its coupling reactions with various partners and its application in the synthesis of libraries of complex molecules for biological screening.

Table 4: Illustrative Example of a Coupling Reaction with a Related Tetrahydropyran Boronate Derivative

| Reaction Type | Reactants | Catalyst/Conditions | Product | Significance |

|---|---|---|---|---|

| Oxidative Heck Redox-Relay | Dihydropyranyl alcohol, p-Fluorophenylboronic acid | Pd(OAc)₂, PyrOx Ligand, Cu(OTf)₂, DMF, Air, rt | 2-(4-fluorobenzyl)tetrahydro-2H-pyran-3-ol | Demonstrates a modern method for creating functionalized C-aryl tetrahydropyrans, a key structural motif. acs.orgacs.org |

Compound Index

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Formula/General Formula |

|---|---|

| This compound | C₅H₁₁BO₃ |

| Organoboron Compounds | R-B(X)(Y) |

| Boronic Acids | R-B(OH)₂ |

| Boric Acid | B(OH)₃ |

| Bortezomib | C₁₉H₂₅BN₄O₄ |

| Vaborbactam | C₁₂H₁₆BN₃O₅S |

| Tetrahydro-2H-pyran-3-boronic acid pinacol ester | C₁₁H₂₁BO₃ |

| Boroxines | (RBO)₃ |

| p-Fluorophenylboronic acid | C₆H₆BFO₂ |

| Dihydropyranyl alcohol | C₅H₈O₂ |

| 2-(4-fluorobenzyl)tetrahydro-2H-pyran-3-ol | C₁₂H₁₅FO₂ |

| Palladium(II) Acetate | Pd(OAc)₂ |

Properties

IUPAC Name |

oxan-3-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO3/c7-6(8)5-2-1-3-9-4-5/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMADAJWSUUTCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCOC1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrahydropyran 3 Boronic Acid and Its Derivatives

Direct Boronation Strategies

Direct boronation strategies offer an efficient route to tetrahydropyran-3-boronic acid by directly functionalizing the C-H bond at the 3-position of the tetrahydropyran (B127337) ring or by converting a pre-installed functional group at this position.

Metal-Catalyzed Borylation (e.g., Rhodium-catalyzed, Palladium-catalyzed, Photoredox Borylation)

Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of organoboron compounds. illinois.edu These methods offer high efficiency and functional group tolerance. umich.edu

Rhodium-catalyzed Borylation: Rhodium complexes are known to catalyze the C-H borylation of heterocycles. nih.gov While direct C-H borylation of unsubstituted tetrahydropyran at the 3-position is challenging due to the presence of multiple similar C-H bonds, rhodium catalysts can be employed for the dehydrogenative borylation of cyclic alkenes, which can be precursors to the desired saturated system. google.com The regioselectivity of such reactions is often influenced by steric and electronic factors. umich.edu

Palladium-catalyzed Borylation: Palladium catalysts are widely used for the borylation of aryl and heteroaryl halides. nih.gov A direct synthesis of boronic acids from the corresponding chlorides using tetrahydroxydiboron (B82485) has been reported, which can be a simplified route to various boronate esters. nih.govnih.gov For the synthesis of this compound, a precursor such as 3-halotetrahydropyran could be subjected to palladium-catalyzed borylation.

Photoredox Borylation: Visible-light photoredox catalysis has provided a mild and efficient pathway for the borylation of aryl halides and the activation of C(sp³)–H bonds. wikipedia.org These methods often involve the generation of radical intermediates that can be trapped by a boron source. u-tokyo.ac.jp Photoinduced borylation of alkyl heteroaryl ethers has been demonstrated, showcasing the potential for functionalizing C(sp³)-O bonds. nih.gov

| Catalyst Type | Precursor | Borylating Agent | General Conditions |

| Rhodium | Tetrahydropyran | Bis(pinacolato)diboron | High temperature |

| Palladium | 3-Halotetrahydropyran | Tetrahydroxydiboron | Base, Ligand |

| Photoredox | Tetrahydropyran | Bis(catecholato)diboron | Photocatalyst, Light |

Organometallic Reagent Approaches (e.g., Grignard Reagents, Organolithium Species)

The use of organometallic reagents is a classic and reliable method for the formation of carbon-boron bonds. This approach typically involves the reaction of a Grignard or organolithium reagent with a boron-containing electrophile.

Grignard Reagents: The synthesis of boronic esters and acids from Grignard reagents is a well-established method. rsc.orgnih.gov A Grignard reagent can be prepared from an alkyl or aryl halide and magnesium metal, and then reacted with a trialkyl borate (B1201080). arabjchem.org For the synthesis of this compound, 3-halotetrahydropyran can be converted to the corresponding Grignard reagent, which is then reacted with a borate ester. syr.edugoogle.com The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.net

Organolithium Species: Organolithium reagents are highly reactive nucleophiles that can be used to synthesize boronic acids. bris.ac.uk The lithiation of a substrate followed by borylation is a common strategy. bris.ac.uk The direct lithiation of tetrahydropyran at the 3-position can be challenging; however, a lithium-halogen exchange from a 3-halotetrahydropyran can generate the required organolithium species. bris.ac.uk This is then quenched with a borate ester to form the boronate ester. illinois.edu

| Organometallic Reagent | Precursor | Boron Source | Key Steps |

| Grignard Reagent | 3-Halotetrahydropyran | Trialkyl borate | Formation of Grignard, Reaction with borate |

| Organolithium Species | 3-Halotetrahydropyran | Trialkyl borate | Lithium-halogen exchange, Borylation |

Hydroboration-Oxidation Sequences

Hydroboration-oxidation is a two-step reaction that can be used to convert an alkene to an alcohol with anti-Markovnikov regioselectivity. wikipedia.org A variation of this reaction can be used to synthesize boronic acids.

The hydroboration of 3,4-dihydro-2H-pyran with a borane (B79455) reagent such as borane-THF complex (BH₃·THF) leads to the formation of an organoborane intermediate. wikipedia.org The boron atom adds to the less substituted carbon of the double bond, which in this case would be the 3-position. Subsequent workup, without the oxidation step, can yield the desired this compound. The reaction is typically stereospecific, with the hydrogen and boron atoms adding to the same face of the double bond (syn-addition). masterorganicchemistry.com

Photoinduced and Metal-Free Borylation Methods

Recent advancements in synthetic chemistry have led to the development of photoinduced and metal-free borylation methods. nih.gov These approaches offer a more sustainable alternative to traditional metal-catalyzed reactions. nih.gov

Photoinduced metal-free borylation of C(sp³)–H bonds in alkanes has been reported, utilizing hydrogen atom transfer catalysis. google.com This strategy involves the homolytic cleavage of a C-H bond to produce an alkyl radical, which is then trapped by a diboron (B99234) reagent. google.com The application of such methods to ethers has shown promise, with selective borylation at positions distal to the oxygen atom. chinesechemsoc.org Metal-free catalytic aromatic C-H borylation has also been achieved using strong electrophilic boron reagents. semanticscholar.org

Indirect Synthesis and Precursor Chemistry

Indirect methods for the synthesis of this compound often involve the preparation of a stable boronate ester, which is then hydrolyzed to the desired boronic acid.

From Pinacol (B44631) Esters and Other Boronic Esters

This compound pinacol ester is a key and commercially available intermediate in organic synthesis. nih.govacs.org The pinacol group serves as a protecting group for the boronic acid, making the compound more stable and easier to handle. clockss.org

The synthesis of the boronic acid is achieved through the hydrolysis of the pinacol ester. researchgate.net This deprotection can be carried out under various conditions. A common method involves transesterification with another diol followed by hydrolysis. nih.gov For instance, a two-step procedure involving transesterification with diethanolamine (B148213) followed by acidic hydrolysis has been shown to be effective for the deprotection of alkylpinacolyl boronate esters. nih.gov Another approach is the direct hydrolysis under acidic conditions, often with the addition of a trapping agent for the pinacol byproduct. clockss.org

| Precursor | Reagents for Deprotection | General Conditions |

| This compound pinacol ester | Diethanolamine, then HCl | Two-step: Transesterification, then hydrolysis |

| This compound pinacol ester | Phenylboronic acid or NaIO₄, H₂O | Acidic hydrolysis with pinacol trapping |

| This compound pinacol ester | Silica (B1680970) gel, Methanol (B129727) | Mild hydrolysis |

Synthesis via Organotrifluoroborate Salts

The synthesis of this compound and its derivatives can be achieved through the use of organotrifluoroborate salts. wikipedia.orgchem-station.com This method offers a pathway to stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. chem-station.comsigmaaldrich.cn Organotrifluoroborates are considered protected forms of boronic acids. wikipedia.orgchem-station.com

The general synthetic route involves the reaction of a suitable organoboron intermediate with potassium hydrogen fluoride (B91410) (KHF₂). wikipedia.orgchem-station.com For instance, a boronic acid can be dissolved in a solvent like methanol and treated with a saturated aqueous solution of KHF₂ to precipitate the potassium organotrifluoroborate salt. chem-station.com The resulting salts are typically stable to air and moisture. chem-station.comsigmaaldrich.cn The free boronic acid can be regenerated from the trifluoroborate salt through hydrolysis, often under acidic conditions. wikipedia.orgresearchgate.netacs.org

This strategy is advantageous because organotrifluoroborate salts are generally monomeric, which allows for more precise stoichiometric control in reactions compared to boronic acids that can form cyclic trimeric anhydrides (boroxines). chem-station.comorgsyn.org While stable, the hydrolysis of the trifluoroborate to the active boronic acid species is a key step for subsequent reactions like the Suzuki-Miyaura coupling. chem-station.comresearchgate.netacs.org The rate of this hydrolysis can be influenced by various factors, including the substituents on the organic moiety and the reaction conditions. acs.org

Protecting Group Strategies in Synthesis (e.g., MIDA Boronates)

In the synthesis of complex molecules containing a boronic acid functional group, protecting group strategies are often essential to prevent undesired side reactions. chem-station.comgoogle.com Boronic acids can be sensitive to various reagents, and their protection allows for a broader range of chemical transformations to be performed on other parts of the molecule. chem-station.com

One of the most effective protecting groups for boronic acids is N-methyliminodiacetic acid (MIDA). sigmaaldrich.comrsc.orgbldpharm.combldpharm.com The reaction of a boronic acid with MIDA forms a tetracoordinate boronate ester, known as a MIDA boronate. sigmaaldrich.com These MIDA boronates are exceptionally stable and can be handled easily, are often crystalline, and are compatible with a wide array of reaction conditions, including silica gel chromatography. sigmaaldrich.combldpharm.combldpharm.com

A significant advantage of MIDA boronates is their orthogonality to many common reaction conditions used in organic synthesis. They are generally unreactive in standard anhydrous cross-coupling reactions. sigmaaldrich.com However, the deprotection to regenerate the free boronic acid can be readily achieved under mild aqueous basic conditions, such as with sodium hydroxide (B78521) or sodium bicarbonate at room temperature. sigmaaldrich.com This robust protection-deprotection protocol has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules. sigmaaldrich.comrsc.orgbldpharm.com

| Protecting Group | Protection Reaction | Deprotection Conditions | Key Advantages |

| Organotrifluoroborate Salt | Boronic acid + KHF₂ | Aqueous acid | Air and moisture stable, crystalline, monomeric. chem-station.comsigmaaldrich.cn |

| MIDA Boronate | Boronic acid + MIDA | Mild aqueous base | Highly stable, compatible with chromatography and many reagents, enables iterative cross-coupling. sigmaaldrich.combldpharm.combldpharm.com |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The tetrahydropyran (THP) ring is a common structural motif in a vast number of biologically active natural products. whiterose.ac.ukcore.ac.uk Consequently, the development of methods for the stereoselective and enantioselective synthesis of substituted tetrahydropyrans, including those bearing a boronic acid group at the 3-position, is of significant interest in organic synthesis. whiterose.ac.ukrsc.org

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and potentially recycled. wikipedia.org In the context of tetrahydropyran synthesis, a chiral auxiliary could be attached to an acyclic precursor to direct a diastereoselective cyclization reaction. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amides with high stereoselectivity. wikipedia.orgnih.gov

Catalytic asymmetric methods provide a more atom-economical approach to enantiomerically enriched compounds. rsc.org These methods employ a chiral catalyst to control the stereoselectivity of a reaction. rsc.org For the synthesis of chiral tetrahydropyrans, various catalytic asymmetric reactions have been developed, including intramolecular oxa-Michael additions catalyzed by chiral phosphoric acids, which can achieve high enantioselectivity. whiterose.ac.uk Organocatalytic methods, in general, have seen significant growth for the asymmetric synthesis of tetrahydropyrans. rsc.orgnih.gov

Diastereoselective Approaches to Tetrahydropyran Ring Systems

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Numerous strategies have been developed for the diastereoselective construction of the tetrahydropyran ring. nih.govnih.gov These methods often rely on intramolecular cyclization reactions where the stereochemistry of the product is controlled by the existing stereocenters in the acyclic precursor. core.ac.uk

For example, indium trichloride (B1173362) has been used to mediate the cyclization of homoallylic alcohols with aldehydes to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov In these reactions, the geometry of the homoallylic alcohol can directly influence the stereochemical outcome of the cyclized product. nih.gov Other methods, such as aldol (B89426) reactions followed by a tandem Knoevenagel condensation and intramolecular Michael addition, have also been employed to generate highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov Acid-catalyzed cyclization of silylated alkenols is another effective method for the stereoselective preparation of polysubstituted tetrahydropyrans. core.ac.uk

| Synthetic Approach | Description | Typical Reagents/Catalysts | Stereochemical Control |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective transformation. wikipedia.org | Evans oxazolidinones, pseudoephedrine. wikipedia.orgnih.gov | High diastereoselectivity. |

| Catalytic Asymmetric | A chiral catalyst generates a stereocenter with high enantiomeric excess. rsc.org | Chiral phosphoric acids, chiral metal complexes. whiterose.ac.uk | High enantioselectivity. |

| Diastereoselective | Existing stereocenters in the substrate control the formation of new stereocenters. nih.govnih.gov | Lewis acids (e.g., InCl₃), Brønsted acids. core.ac.uknih.gov | High diastereoselectivity (relative stereochemistry). |

Reactivity and Mechanistic Investigations of Tetrahydropyran 3 Boronic Acid

Fundamental Reaction Pathways

The utility of boronic acids in modern organic synthesis, particularly in carbon-carbon bond-forming reactions, is rooted in several fundamental reaction pathways. The specific pathway undertaken is highly dependent on the reaction conditions and the nature of the coupling partners.

Transmetalation is the key step in the widely used Suzuki-Miyaura cross-coupling reaction, where the organic moiety is transferred from the boron atom to the palladium catalyst. libretexts.orgrsc.org The catalytic cycle generally involves three stages: oxidative addition of an organic halide to a Pd(0) complex, transmetalation, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgmusechem.com For the critical transmetalation step, two primary mechanisms have been proposed and extensively studied. chembites.orgnih.gov

The Boronate Pathway: This pathway posits that the boronic acid must first be activated by a base (e.g., hydroxide). nih.govorganic-chemistry.org The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex, transferring its organic group to the palladium center. nih.gov

The Oxo-Palladium Pathway: In this alternative mechanism, the base reacts not with the boronic acid, but with the arylpalladium(II) halide complex. This reaction displaces the halide ligand to form a more reactive arylpalladium(II) hydroxide (B78521) complex. chembites.orgnih.gov This Pd-OH species then reacts directly with the neutral, tricoordinate boronic acid. rsc.org Kinetic studies by Hartwig and others have provided strong evidence that for many common Suzuki-Miyaura reaction conditions (particularly those using aqueous mixtures and weak bases), the Oxo-Palladium pathway is kinetically more favorable than the Boronate pathway. chembites.orgnih.govrsc.org

| Feature | Boronate Pathway | Oxo-Palladium Pathway |

|---|---|---|

| Activating Role of Base | Activates the boronic acid to form a tetracoordinate boronate. organic-chemistry.org | Reacts with the Pd(II) complex to form a Pd-OH species. chembites.org |

| Reacting Boron Species | Tetracoordinate boronate anion ([R-B(OH)₃]⁻). nih.gov | Neutral boronic acid (R-B(OH)₂). rsc.org |

| Reacting Palladium Species | Arylpalladium(II) halide ([Ar-Pd-X]). nih.gov | Arylpalladium(II) hydroxide ([Ar-Pd-OH]). chembites.org |

| Kinetic Favorability | Considered slower under many typical aqueous conditions. nih.gov | Often the dominant and faster pathway in aqueous systems. chembites.orgrsc.org |

The boron atom in tetrahydropyran-3-boronic acid is electron-deficient and possesses a vacant p-orbital, rendering it a Lewis acid. nih.govnih.gov This inherent Lewis acidity is fundamental to its reactivity. rsc.org It readily accepts a pair of electrons from Lewis bases, such as hydroxide ions or amines, to form a tetracoordinate boron "ate" complex. cam.ac.ukresearchgate.net

This complexation event is crucial for several reasons:

Activation for Transmetalation: As described in the boronate pathway, the formation of the boronate 'ate' complex increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to a metal center like palladium. organic-chemistry.org

Catalysis: The Lewis acidity of boronic acids allows them to act as catalysts in various organic transformations, such as dehydrations and condensations, by activating substrates through covalent bonding. nih.gov

Formation of Redox-Active Complexes: In radical pathways, Lewis bases can form a redox-active complex with the boronic acid or its trimeric boroxine (B1236090) form. This complex is more susceptible to single-electron oxidation, enabling the generation of carbon-centered radicals under photoredox conditions. nih.govzendy.io

Protodeboronation Studies

The propensity of a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions. Several key factors have been identified that influence the rate and extent of this process. rsc.orgorganic-chemistry.org

| Factor | Influence on Protodeboronation | Description |

|---|---|---|

| Water | Promotes | Acts as the proton source required to cleave the C-B bond. wikipedia.orgresearchgate.net Reactions are often faster in aqueous media. |

| pH / Bases | Variable / Catalytic | The reaction rate is highly pH-dependent. ed.ac.ukcore.ac.uk Base-catalyzed pathways often proceed via hydrolysis of the boronate anion. wikipedia.org Some bases can accelerate the reaction, while in other cases, moving away from a specific pH optimum can slow it down. ed.ac.uk |

| Temperature | Promotes | Higher temperatures generally increase the rate of protodeboronation. |

| Organic Substituent | Variable | The electronic nature of the organic group (the tetrahydropyran (B127337) ring in this case) affects the stability of the C-B bond. Electron-rich or sterically hindered groups can have different susceptibilities. |

| Solid State vs. Solution | Reduces | Boronic acids are generally more stable in the solid state, often existing as cyclic boroxine trimers, which are less prone to decomposition. zendy.io |

Mechanistic studies on the protodeboronation of various aryl and alkyl boronic acids have revealed multiple pathways for boron-carbon bond cleavage. The operative mechanism is largely dictated by the pH of the medium. wikipedia.orged.ac.uk

Two well-documented mechanisms for simple boronic acids in aqueous conditions are:

General Acid-Catalyzed Mechanism: This pathway involves a direct reaction between the boronic acid and an acid (such as H₃O⁺). It is essentially an electrophilic substitution reaction where a proton replaces the boronic acid group on the carbon atom. wikipedia.org

Specific Base-Catalyzed Mechanism: This process begins with a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the corresponding boronate. The rate-limiting step is then the reaction of this boronate with water, which acts as the proton source to cleave the C-B bond. wikipedia.org

In both cases, the ultimate products are the protonated organic moiety (tetrahydropyran) and boric acid. researchgate.net

Radical Pathways in Boronic Acid Transformations

Beyond traditional two-electron pathways like the Suzuki-Miyaura coupling, boronic acids are increasingly recognized as valuable precursors for generating carbon-centered radicals. researchgate.netrsc.org These radical intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

A prevalent method for generating radicals from boronic acids involves photoredox catalysis. cam.ac.ukzendy.io In a typical system, a photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant (or reductant). However, many alkyl boronic acids are difficult to oxidize directly. To overcome this, a dual catalytic system is often employed, combining the photoredox catalyst with a Lewis base catalyst (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine). nih.govzendy.io

The proposed mechanism proceeds as follows:

The Lewis base catalyst coordinates with the boronic acid (or its boroxine trimer) to form a redox-active 'ate' complex. nih.gov

This complex has a lower oxidation potential than the free boronic acid, allowing the excited photocatalyst to oxidize it via a single-electron transfer (SET). cam.ac.uk

The resulting radical cation is unstable and undergoes rapid cleavage of the weak carbon-boron bond to release a carbon-centered radical (the tetrahydropyranyl radical) and a neutral boron species. nih.gov

This method provides a mild and efficient way to generate radicals from stable boronic acid precursors, enabling a wide range of synthetic transformations that are complementary to traditional polar reactions. cam.ac.ukzendy.io

Stability and Reactivity Profiles in Diverse Reaction Environments

The stability and reactivity of this compound and its derivatives, such as the commonly used pinacol (B44631) ester, are critical determinants of their utility in organic synthesis. Like other organoboron compounds, their behavior is dictated by the electronic nature of the boron center and the steric environment imposed by the tetrahydropyran ring and any esterifying groups. nih.govacs.org

General Stability:

Organoboronic acids and their esters are generally regarded as bench-stable compounds that can be handled in the air, a significant advantage that contributes to their widespread use in synthesis. nih.govnih.gov Aliphatic boronic acids and their esters, including the tetrahydropyran series, are typically stable but can be more susceptible to oxidation compared to their aryl and alkenyl counterparts. acs.org The primary decomposition pathways for boronic acids under certain conditions are oxidation and protodeboronation, the latter being a reaction where the carbon-boron bond is cleaved by a proton source. nih.govnih.gov

The conversion of the boronic acid to a boronate ester, such as the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative), generally enhances stability. researchgate.net This increased stability is a key reason for the widespread use of boronic esters in cross-coupling reactions, as it minimizes degradation during the reaction and allows for easier purification and storage. chemimpex.com However, this enhanced stability can sometimes lead to lower reactivity compared to the parent boronic acid. researchgate.net Studies have shown that intramolecular coordination can significantly enhance the oxidative stability of boronic acids; for instance, the presence of a pendant carboxyl group that acts as a ligand to the boron atom can increase resistance to oxidation by orders of magnitude. nih.gov

Reactivity in Suzuki-Miyaura Cross-Coupling:

The most prominent application showcasing the reactivity of this compound and its esters is the Suzuki-Miyaura cross-coupling reaction. chemimpex.com This palladium-catalyzed reaction forms a carbon-carbon bond between the tetrahydropyran moiety and various sp2-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates. researchgate.net

The reactivity of the boronic acid or ester in this catalytic cycle is influenced by several factors:

The Nature of the Boron Species: Boronic acids are often more reactive than their corresponding boronic esters. researchgate.net However, boronic esters can function directly as coupling partners, and their use is prevalent due to their stability. nih.gov The reaction often requires a base to activate the boron reagent, forming a more nucleophilic "ate" complex that facilitates the crucial transmetalation step with the palladium center. organic-chemistry.org

Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. For coupling alkyl organoboron reagents with heteroaryl halides, specific conditions have been developed to overcome challenges such as the potential for the Lewis basic heteroatom (like the oxygen in the tetrahydropyran ring) to coordinate to the metal catalyst. core.ac.uk Anhydrous conditions, sometimes supplemented with additives like trimethyl borate (B1201080), have been shown to enhance reaction rates and yields in challenging heteroaryl couplings. nih.gov

The following table illustrates the typical reactivity of a tetrahydropyran boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions with various electrophiles, based on established protocols for similar substrates.

| Entry | Electrophile (Ar-X) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Chloropyridine | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 80 | 92 |

| 3 | 3-Bromothiophene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 78 |

| 4 | 5-Bromopyrimidine | Pd-PPh₃-G3 / SPhos | TMSOK | DME | 80 | 75 |

| 5 | Vinyl bromide | Pd(PPh₃)₄ | NaOEt | Toluene | 90 | 88 |

This table is illustrative of typical Suzuki-Miyaura reaction outcomes for heterocyclic boronic esters based on data from related systems. core.ac.uknih.govscholaris.ca

Mechanistic Considerations:

Mechanistic investigations into the Suzuki-Miyaura reaction have revealed that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid. nih.gov The rate of this key step is dependent on the electronic properties of the boronic ester. Electron-donating groups on the diol backbone of the ester can increase the nucleophilicity of the organic group being transferred, thereby accelerating the reaction. Conversely, electron-withdrawing groups on the ester can significantly slow down the transmetalation process. nih.gov

For this compound, the ether oxygen within the ring is an electron-withdrawing group via induction, which can influence the Lewis acidity of the boron atom. nih.gov The pKa of a boronic acid is an indirect measure of its Lewis acidity, with electron-withdrawing substituents generally decreasing the pKa (increasing acidity). acs.orgnih.gov This acidity affects the equilibrium of boronate "ate" complex formation, which is a key intermediate in the catalytic cycle. researchgate.net

The relative reactivity of different boron reagents in cross-coupling reactions is a critical consideration for synthesis design. The following table provides a qualitative and quantitative comparison based on general findings in the literature.

| Boron Reagent | General Stability | Relative Reactivity Rate | Common Applications/Remarks |

|---|---|---|---|

| Boronic Acid | Moderate (prone to protodeboronation/oxidation) | High | Often highly reactive but can be difficult to purify and may decompose under reaction conditions. researchgate.net |

| Pinacol Ester | High (generally stable to chromatography) | Moderate | Most common derivative; balances stability and reactivity well for a broad scope of reactions. nih.gov |

| Neopentyl Glycol Ester | High | High | Often shows higher reactivity than pinacol esters in challenging couplings. mdpi.com |

| Potassium Trifluoroborate Salt (KHF₂) | Very High (crystalline, air-stable solids) | Moderate to High | Excellent stability; slowly releases the boronic acid under aqueous basic conditions. researchgate.net |

| MIDA Boronate | Very High (stable to harsh conditions) | Low (acts as a protecting group) | Used for slow-release cross-coupling and iterative synthesis; requires specific deprotection conditions. mdpi.com |

Applications in Advanced Organic Synthesis

Catalytic Applications

Boronic acids, including the potential application of tetrahydropyran-3-boronic acid, serve as effective catalysts for a range of dehydration and condensation reactions. nih.gov The catalytic prowess of boronic acids is attributed to the Lewis acidic character of the boron atom, which facilitates the reversible formation of covalent bonds with oxygen-containing functional groups. nih.gov This interaction activates the substrate for subsequent nucleophilic attack, thereby promoting reactions such as esterification, etherification, and the formation of imines and oximes. nih.gov The general mechanism for boronic acid-catalyzed dehydration frequently proceeds through the formation of a boronate ester intermediate, which subsequently undergoes the elimination of a water molecule to afford the final product. For instance, in the dehydration of β-hydroxy carbonyl compounds, borinic acids, which are structurally analogous to boronic acids, have demonstrated efficacy in cases where traditional Brønsted acids were unsuccessful. nih.gov

Arylboronic acids that are substituted with electron-withdrawing groups have been identified as particularly powerful catalysts for dehydrative amide and ester condensations. acs.org Although specific studies focusing on this compound are not extensively documented in the reviewed literature, its aliphatic and cyclic ether framework suggests that it could confer distinct solubility and stereochemical characteristics as a catalyst. The presence of the oxane moiety has the potential to modulate the catalyst's interactions with substrates and influence the stereochemical course of the reaction.

Table 1: Examples of Boronic Acid-Catalyzed Dehydration and Condensation Reactions

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Benzylic alcohols and 1,3-dicarbonyl compounds | Arylboronic acid with oxalic acid | C-C bond formation | nih.gov |

| β-hydroxy carbonyl compounds | Diaryl borinic acids | α,β-unsaturated carbonyls | nih.gov |

| Aldehydes and ketones | Boric acid | α,β-unsaturated carbonyls | nih.gov |

| Dicarboxylic acids | Arylboronic acid with bulky amino groups | Carboxylic anhydrides | acs.org |

Boronic acids are extensively employed as catalysts for the direct amidation of carboxylic acids and amines, a transformation that yields an amide bond through the elimination of water. nih.govnih.govacs.org This approach is highly regarded for its atom economy and its ability to circumvent the need for pre-activated carboxylic acid derivatives. ppor.az The catalytic cycle is generally believed to proceed through the formation of an acyloxyboron intermediate, which is subsequently attacked by the amine nucleophile. nih.govppor.az However, more recent investigations point towards a more intricate mechanism that may involve dimeric B-X-B motifs (where X can be O or NR), which are thought to activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.govrsc.orgrsc.org

The catalytic efficiency of boronic acids in amidation reactions is significantly influenced by their electronic properties. Arylboronic acids that feature electron-withdrawing substituents, such as 3,4,5-trifluorophenylboronic acid, exhibit high levels of effectiveness. acs.orgchemrxiv.org While research that specifically details the application of this compound in amidation is limited, its structural attributes could offer benefits in particular applications. The tetrahydropyran (B127337) ring may affect the catalyst's solubility and the scope of compatible substrates. The catalytic activity is contingent upon the boron atom having at least three available coordination sites, a requirement that is met by this compound. nih.gov

Table 2: Selected Boronic Acid Catalysts for Amidation Reactions

| Catalyst | Key Features | Reference |

|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | High efficiency due to electron-withdrawing groups | chemrxiv.org |

| 3,5-Bis(trifluoromethyl)benzeneboronic acid | Highly efficient catalyst for amidation | acs.org |

| 2-(N,N-diisopropylaminomethyl)phenylboronic acid | Effective for aromatic carboxylic acids | scispace.com |

| 2-Iodo-5-methoxyphenylboronic acid | Effective at lower temperatures with drying agents | scispace.com |

Boronic acids have proven to be valuable in the catalysis of cycloaddition reactions, primarily by acting as Lewis acids to activate the reactants. nih.gov They can also function as templates, guiding the course of a reaction through hydrogen bonding to exert control over reactivity and selectivity. nih.gov For instance, it has been demonstrated that ortho-substituted arylboronic acids can enhance the reactivity of unsaturated carboxylic acids in cycloaddition reactions. nih.gov Although specific examples that involve this compound are not widely reported in the literature, its potential as a catalyst in such transformations can be extrapolated from the known reactivity of boronic acids. The tetrahydropyran framework could be chemically modified to create chiral catalysts for asymmetric cycloaddition reactions.

In the context of alkylation, arylboronic acids have been utilized to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, leading to the formation of new carbon-carbon bonds. acs.orgbath.ac.uk This reaction is thought to be initiated by the in situ generation of a potent Brønsted acid from the boronic acid and a co-catalyst such as oxalic acid, which then facilitates the formation of a carbocation from the alcohol. nih.govacs.org This carbocation is subsequently intercepted by the nucleophilic 1,3-dicarbonyl compound. The application of this compound in such reactions could present advantages in terms of catalyst solubility and stereocontrol.

The design and synthesis of chiral boronic acid catalysts for asymmetric synthesis represents a burgeoning field of research. While this compound is not inherently chiral, the tetrahydropyran framework offers a versatile foundation for the development of chiral catalysts. The strategic placement of stereocenters on the tetrahydropyran ring could give rise to novel chiral ligands for asymmetric transformations. For example, chiral ferrocene-derived aminoboronic acids have been successfully applied in the kinetic resolution of amines through an asymmetric direct amidation process. rsc.org

The tetrahydropyran ring system is a frequently encountered structural element in numerous natural products and biologically active compounds. Its incorporation into a catalyst could result in heightened stereoselectivity due to non-covalent interactions with the substrate. The synthesis of highly functionalized tetrahydropyran structures, which can act as precursors to chiral catalysts, has been achieved through a variety of catalytic methodologies. nih.gov The development of asymmetric catalytic systems that are based on this compound scaffolds shows considerable promise for the enantioselective synthesis of complex molecules.

Role as a Versatile Building Block

Boronic acids are exceptionally valuable building blocks in the field of organic synthesis, with their most prominent application being the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. nih.gov this compound, with its functionalized cyclic ether structure, serves as a valuable synthon for the introduction of the tetrahydropyran moiety into more complex molecular structures. The tetrahydropyran ring is a common structural motif found in a diverse range of natural products and pharmaceutical agents. acs.org

The synthesis of complex boronic acids can present a significant challenge due to the incompatibility of many borylation methods with a wide range of functional groups. nih.govnih.gov However, the utilization of boronic acid building blocks in multicomponent reactions offers a potent strategy for the rapid generation of molecular diversity. nih.govresearchgate.net this compound can be incorporated into such reactions to assemble libraries of compounds that feature the tetrahydropyran scaffold. Furthermore, the boronic acid functionality can be protected, for example, as a MIDA (N-methyliminodiacetic acid) boronate, to ensure its stability across a broad spectrum of reaction conditions during a multi-step synthesis. The boronic acid can then be unmasked in the final stages of the synthesis. nih.gov This approach facilitates the integration of the this compound unit into intricate molecular architectures.

Iterative Synthesis Strategies (e.g., Polyketides, Polyols)

The iterative synthesis of complex polymers like polyketides and polyols mimics the biosynthetic pathways found in nature, where simple building blocks are sequentially added to a growing chain. This approach offers a highly efficient and modular route to complex molecules with repeating structural units. This compound, with its inherent bifunctionality, is well-suited for such iterative strategies. The tetrahydropyran ring can be a core component of the final structure, while the boronic acid moiety serves as a handle for iterative chain extension through various cross-coupling reactions.

One of the most powerful methods for iterative synthesis involves the homologation of boronic esters. This strategy, pioneered by chemists such as Aggarwal and Matteson, allows for the stereocontrolled addition of a single carbon unit to a boronic ester, effectively growing the carbon chain one unit at a time. In this context, this compound can be envisioned as a starting point or an intermediate building block. For instance, the boronic acid can be protected, and the tetrahydropyran ring can be functionalized with a leaving group. Subsequent iterative homologation of the boronic ester, followed by coupling with another molecule of functionalized this compound, can lead to the rapid assembly of poly-tetrahydropyran chains, which are key structural motifs in many polyether natural products.

A particularly attractive approach is the use of N-methyliminodiacetic acid (MIDA) protected boronic esters. MIDA boronates are stable to a wide range of reaction conditions, including anhydrous Suzuki-Miyaura cross-coupling, yet can be readily deprotected under mild aqueous basic conditions. This "protecting group" strategy for boronic acids allows for the iterative coupling of bifunctional building blocks without self-polymerization. This compound can be converted into its MIDA boronate, and the tetrahydropyran ring can be functionalized with a halide (e.g., bromide or iodide). This bifunctional building block can then be used in an iterative cross-coupling sequence. In each cycle, the halide undergoes a Suzuki-Miyaura coupling with a deprotected boronic acid on the growing chain, followed by the deprotection of the MIDA boronate at the newly added terminus, preparing the chain for the next coupling reaction. This iterative process allows for the controlled, stepwise assembly of polyketide-like structures incorporating tetrahydropyran units.

The table below illustrates a hypothetical iterative synthesis cycle for a polyol using a derivative of this compound.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection | This compound, N-methyliminodiacetic acid | Tetrahydropyran-3-MIDA boronate |

| 2 | Functionalization | Halogenating agent (e.g., NBS, I2) | Halo-tetrahydropyran-3-MIDA boronate |

| 3 | Coupling | Pd catalyst, base, growing polymer chain with a terminal boronic acid | Extended polymer chain with a terminal MIDA boronate |

| 4 | Deprotection | Aqueous base (e.g., NaOH or NaHCO3) | Extended polymer chain with a terminal boronic acid |

This table presents a generalized iterative cycle. Specific reagents and conditions would need to be optimized for each step.

The stereochemistry of the resulting polyols can be controlled by using enantiomerically pure this compound and by employing stereospecific reactions during the iterative process. The versatility of the boronic acid group also allows for the introduction of various functional groups at each iteration, leading to a diverse range of polyketide and polyol structures.

Retrosynthetic Analysis and Strategic Disconnections Incorporating this compound

Retrosynthetic analysis is a powerful technique used by synthetic chemists to plan the synthesis of complex organic molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. The tetrahydropyran ring is a common structural motif in a vast number of biologically active natural products. semanticscholar.orgnih.gov Therefore, the ability to strategically disconnect this ring system is crucial for the efficient synthesis of these molecules.

A common and powerful strategy for the formation of tetrahydropyran rings is the Prins cyclization. nih.govnih.gov This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. In a retrosynthetic sense, a key disconnection of a substituted tetrahydropyran ring would be the C-O bond and a C-C bond, leading back to a homoallylic alcohol and a carbonyl compound.

When considering a target molecule containing a tetrahydropyran ring, a retrosynthetic analysis might proceed as follows:

Identify the Tetrahydropyran Ring: The first step is to recognize the tetrahydropyran core within the complex natural product.

Apply the Prins Disconnection: A strategic disconnection is made across the C2-O and C3-C4 bonds (or equivalent positions depending on substitution), which corresponds to a retro-Prins reaction. This disconnection reveals a precursor containing a hydroxyl group and an alkene (a homoallylic alcohol) and a carbonyl compound.

Simplify the Precursors: The resulting precursors are then further simplified through additional disconnections until readily available starting materials are reached.

It is in this context that this compound can be seen as a valuable synthon or a precursor to a key building block. For instance, a retrosynthetic analysis of a complex molecule might lead to a fragment that is or can be derived from this compound. The boronic acid functionality can be a precursor to a variety of other functional groups through reactions such as oxidation to an alcohol, or cross-coupling reactions to form carbon-carbon bonds.

Consider a hypothetical retrosynthesis of a natural product fragment containing a 3-substituted tetrahydropyran ring. A strategic disconnection of a C-C bond at the 3-position could lead to a tetrahydropyran electrophile and a nucleophilic coupling partner. The synthon for the tetrahydropyran electrophile could be a halotetrahydropyran, which can be readily prepared from Tetrahydropyran-3-ol, the reduction product of the corresponding boronic acid. Alternatively, a Suzuki-Miyaura cross-coupling reaction can be envisioned in the forward synthesis, making this compound the direct precursor.

The table below outlines a retrosynthetic analysis of a hypothetical target molecule incorporating a tetrahydropyran ring, highlighting a strategic disconnection that could lead to a synthon related to this compound.

| Target Molecule Fragment | Disconnection Strategy | Key Precursors | Potential Role of this compound |

| 3-Aryl-tetrahydropyran | C-C bond disconnection (Suzuki-Miyaura) | 3-Halo-tetrahydropyran and an Arylboronic acid | Precursor to 3-Halo-tetrahydropyran via the corresponding alcohol. |

| 3-Alkenyl-tetrahydropyran | C-C bond disconnection (Suzuki-Miyaura) | 3-Halo-tetrahydropyran and a Vinylboronic acid | Precursor to 3-Halo-tetrahydropyran. |

| Tetrahydropyran-3-ol derivative | C-O bond disconnection (Ether synthesis) | 3-Hydroxy-tetrahydropyran and an Alkyl halide | The boronic acid can be oxidized to the corresponding alcohol. |

This table provides illustrative examples of how this compound can be incorporated into retrosynthetic planning.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Boron-Containing Pharmaceuticals

The design of boron-containing pharmaceuticals leverages the distinct electronic and geometric characteristics of the boron atom. Boronic acids are Lewis acids due to boron's empty p-orbital, allowing them to form reversible covalent bonds with nucleophilic residues—such as the serine hydroxyl group—in the active sites of enzymes. nih.govmdpi.com This ability to engage in reversible covalent inhibition is a key feature that distinguishes them from many traditional small molecule inhibitors and can lead to high potency and specificity.

The synthesis of boron-containing compounds for pharmaceutical use often involves multi-step processes designed to create complex molecules with precise stereochemistry. General strategies include:

Matteson Asymmetric Homologation: This method is widely used for the stereoselective synthesis of α-aminoboronic acid derivatives, which are crucial intermediates for peptidyl boronate inhibitors. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling utilize boronic acids or their esters (e.g., pinacol (B44631) esters) as key building blocks to form carbon-carbon bonds, enabling the assembly of complex molecular frameworks. nih.gov

Cyclization Reactions: Intramolecular cyclization is a common method for producing cyclic boronic acid derivatives like benzoxaboroles. nih.gov

In the context of Tetrahydropyran-3-boronic acid, its synthesis would provide a key intermediate that can be further elaborated. Boronic acids are often handled as their corresponding esters, such as pinacol esters, which offer greater stability and are amenable to a wider range of reaction conditions before being deprotected in the final steps to yield the active boronic acid. chemimpex.com

This compound as a Scaffold for Biologically Active Molecules

A molecular scaffold is the core structure of a molecule to which various functional groups are attached to create a family of related compounds. This compound is an attractive scaffold because it combines the desirable properties of both the tetrahydropyran (B127337) (THP) ring and the boronic acid moiety.

The tetrahydropyran ring is a saturated heterocyclic ether that is frequently incorporated into drug candidates. Its inclusion can improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing a defined three-dimensional geometry to orient appended functional groups for optimal interaction with a biological target. The THP ring can act as a bioisostere, replacing other cyclic structures like benzene (B151609) or cyclohexane (B81311) to enhance drug-like properties.

The boronic acid group, on the other hand, acts as the "pharmacophore" or "warhead" of the molecule. Its primary role is to interact directly with the target protein, often by forming a reversible covalent bond with an active site nucleophile. This interaction is responsible for the compound's biological activity, such as enzyme inhibition.

The combination of these two components in this compound creates a scaffold that provides both a structurally sound and functionally active foundation for building new therapeutic agents.

| Component | Role in the Scaffold |

| Tetrahydropyran Ring | Provides a defined 3D structure; can improve solubility and metabolic stability; acts as a non-aromatic bioisostere. |

| Boronic Acid Moiety | Acts as a pharmacophore ("warhead"); forms reversible covalent bonds with enzyme active sites; key to biological activity. |

Applications in Drug Development and Discovery Workflows

This compound and its derivatives, particularly its stable ester forms like the pinacol ester, are valuable reagents in modern drug discovery workflows. chemimpex.com Their primary application is as building blocks in synthetic and medicinal chemistry.

In lead optimization , chemists systematically modify a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. Boronic acid derivatives are ideal for this process due to their utility in robust and high-throughput chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a prime example, where a boronic acid or ester is coupled with an aryl or vinyl halide to form a new carbon-carbon bond. nih.gov A research team could use this compound pinacol ester in a Suzuki coupling reaction with a library of different aryl halides to rapidly generate a diverse set of new molecules. Each new molecule would contain the core tetrahydropyran scaffold, allowing the team to systematically probe how different substituents affect biological activity.

Furthermore, these building blocks are compatible with automated synthesis platforms . These platforms allow for the rapid parallel synthesis of hundreds or thousands of compounds, significantly accelerating the drug discovery cycle. The stability and well-understood reactivity of boronic esters make them suitable for use in these automated workflows, enabling the efficient creation of large compound libraries for high-throughput screening.

Computational and Theoretical Studies

Mechanistic Elucidation through Computational Chemistry

Computational chemistry provides profound insights into reaction mechanisms that are often difficult to probe experimentally. For boronic acids, these studies can illuminate the step-by-step processes of reactions like the Suzuki-Miyaura coupling, including the critical transmetalation step.

Transition State Analysis and Energy Profiles

Transition state analysis is a cornerstone of computational mechanistic studies, allowing for the determination of activation energies and the visualization of the geometric arrangement of atoms at the peak of the reaction energy profile. Energy profiles map the energy of a system as it progresses from reactants to products, identifying intermediates and the rate-determining steps of a reaction. For reactions involving Tetrahydropyran-3-boronic acid, such analyses would be crucial in understanding its reactivity.

Stereochemical Outcomes and Stereodivergence Investigations

The stereochemistry of the tetrahydropyran (B127337) ring can significantly influence the outcomes of its reactions. Computational studies can be instrumental in predicting and explaining the formation of specific stereoisomers. Investigations into stereodivergence, where reaction conditions are tuned to selectively produce different stereoisomers from a single starting material, would benefit greatly from theoretical modeling. Such studies on this compound have not been specifically reported.

Rationalization of Reactivity and Selectivity

Computational models are adept at rationalizing the observed reactivity and selectivity of chemical transformations. By analyzing factors such as orbital interactions, steric hindrance, and electrostatic potentials, researchers can explain why a reaction proceeds with a certain regioselectivity or stereoselectivity. The application of these models to this compound would provide a deeper understanding of its chemical behavior.

Structure-Reactivity Relationships

Structure-reactivity relationships (SRRs) are fundamental to chemistry, linking the chemical structure of a molecule to its reactivity. For boronic acids, factors such as the electronic nature of substituents and the geometry of the boronic acid group can have a significant impact. While general SRRs for boronic acids are well-documented, a specific computational investigation into how the tetrahydropyran scaffold influences the reactivity of the boronic acid moiety is not available in the current body of scientific literature.

Derivatization and Functionalization of Tetrahydropyran 3 Boronic Acid

Synthesis of Boronic Esters and Other Derivatives

Boronic acids are known to exist in equilibrium with various oligomeric anhydrides, such as the six-membered boroxines. sciforum.net To improve handling, stability, and solubility in organic solvents, tetrahydropyran-3-boronic acid is frequently converted into its corresponding boronic esters. vt.edu Boronic esters are less polar than their parent acids and are often preferred as synthetic intermediates. sciforum.netvt.edu

The most common method for synthesizing boronic esters from this compound is through condensation with a 1,2- or 1,3-diol. The reaction is an equilibrium process that is driven toward the ester product by removing the water formed during the reaction. sciforum.netvt.edu This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves. sciforum.netvt.edu

One of the most widely used derivatives is the pinacol (B44631) ester, formed by reacting this compound with pinacol (2,3-dimethyl-2,3-butanediol). The resulting this compound pinacol ester is a stable, easily purified compound. scbt.com Another strategy for boronic ester synthesis is transesterification, where a less stable boronic ester is reacted with a diol to form a more stable ester product. vt.edu

Beyond simple esters, the boronic acid group can be transformed into other derivatives. For instance, reactions with organometallic reagents can lead to the formation of borinic acids [R₂B(OH)] and their corresponding esters. nih.govmdpi.com These transformations expand the synthetic utility of the original tetrahydropyran (B127337) scaffold.

| Method | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| Direct Esterification | Diol (e.g., pinacol), dehydrating agent (e.g., MgSO₄, molecular sieves) or azeotropic distillation, organic solvent (e.g., toluene, THF). | A condensation reaction between the boronic acid and a diol. The removal of water drives the equilibrium to favor the formation of the cyclic boronic ester. | sciforum.netvt.edu |

| Transesterification | A pre-formed boronic ester and a different diol. | An equilibrium reaction where a diol displaces another from the boron center, typically used to form a more stable ester. | vt.edu |

| From Grignard Reagents | Grignard reagent and pinacolborane (HBpin) at ambient temperatures in THF. | An efficient and mild method for synthesizing pinacol boronate esters, often proceeding in very good yields. | escholarship.org |

Use in Analytical Derivatization Methods (e.g., for Sugar Analysis)

Boronic acids are widely used as derivatizing agents in analytical chemistry, particularly for the analysis of compounds containing vicinal diol functionalities, such as sugars and other carbohydrates. researchgate.netnih.gov this compound can be employed in this context due to the ability of the boronic acid group to reversibly form stable, cyclic boronate esters with cis-diols. nih.gov

This derivatization is highly valuable for analytical techniques like gas chromatography-mass spectrometry (GC-MS). Many sugars are non-volatile and thermally labile, making them unsuitable for direct GC analysis. The formation of a boronate ester increases the molecule's volatility and thermal stability, allowing for successful chromatographic separation and detection. researchgate.netgreyhoundchrom.com

The process involves reacting the sugar analyte with the boronic acid, often in a suitable solvent. The resulting cyclic ester can then be analyzed. For example, methylboronic acid has been successfully used to derivatize a range of aldoses and ketoses, yielding single, distinct peaks for each carbohydrate in GC-MS analysis. researchgate.net This principle is directly applicable to this compound. The reversible nature of the boronate ester formation is also exploited in the design of fluorescent sensors for continuous glucose monitoring. nih.gov

| Analyte Class | Example Sugars | Principle of Derivatization | Analytical Benefit |

|---|---|---|---|

| Monosaccharides | Glucose, Fructose, Galactose, Mannose | The boronic acid reacts with cis-diol groups on the sugar ring (especially the furanose form) to form a five- or six-membered cyclic boronate ester. | Increases volatility and thermal stability for GC-MS analysis; enhances ionization for mass spectrometry. |

| Disaccharides | Sucrose, Lactose, Maltose | Similar to monosaccharides, the boronic acid targets available cis-diol functionalities on the sugar units. | Allows for chromatographic separation and identification of complex carbohydrates. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of organoboron compounds has traditionally relied on organometallic reagents or transition-metal-mediated processes. nih.gov However, future research is steering towards more efficient, selective, and sustainable methods for the creation of C-B bonds on saturated heterocyclic rings like tetrahydropyran (B127337).

One promising direction is the advancement of metal-free catalytic borylation reactions. nih.gov These methods, often utilizing Lewis bases to activate diboron (B99234) reagents, could offer a milder and more environmentally friendly alternative to traditional transition-metal catalysis. nih.gov Research in this area would focus on identifying suitable starting materials derived from tetrahydropyran and optimizing reaction conditions to achieve high regioselectivity and yield for the 3-boro-substituted product.

Another emerging trend is the use of radical hydroboration and other radical-mediated C-B bond formation strategies. nih.govrsc.orgrsc.org These approaches can provide access to organoborons through different mechanistic pathways compared to conventional methods. rsc.org Future investigations could explore the generation of a radical at the 3-position of a tetrahydropyran ring followed by trapping with a boron-containing reagent. This could involve photochemical or electrochemical methods for radical generation, aligning with green chemistry principles. rsc.org

Furthermore, the development of stereoselective synthetic routes to chiral Tetrahydropyran-3-boronic acid is a significant area for future work. This would be crucial for its application in asymmetric catalysis and medicinal chemistry. Techniques such as phosphonate-directed catalytic asymmetric hydroboration of trisubstituted alkenes, which have been successful for other systems, could be adapted for precursors to this compound. acs.org

| Synthetic Approach | Potential Starting Material | Key Advantages | Research Focus |

| Metal-Free Catalytic Borylation | 3-Halo-tetrahydropyran, Dihydropyran derivatives | Avoids transition metal contamination, potentially milder conditions. nih.gov | Catalyst design, optimization of reaction conditions for regioselectivity. |

| Radical-Mediated Borylation | Tetrahydropyran-3-carboxylic acid derivatives (via decarboxylative borylation), Tetrahydropyran-3-yl halides | Access to novel reactivity, potential for late-stage functionalization. nih.govrsc.org | Development of efficient radical initiation methods, control of side reactions. |

| Asymmetric Synthesis | Chiral dihydropyran precursors | Access to enantiopure products for specialized applications. acs.org | Design of chiral catalysts and auxiliaries, stereochemical control. |

Expanding Catalytic Applications

Organoboron acids are recognized for their utility as catalysts in a wide range of organic transformations, typically leveraging the Lewis acidity of the boron center. nih.govresearchgate.net Future research will likely focus on harnessing the unique structural features of this compound to develop novel catalytic systems.

The oxygen atom within the tetrahydropyran ring could play a crucial role in modulating the catalytic activity. It may act as an intramolecular Lewis base, coordinating to the boron atom and influencing its Lewis acidity and reactivity. This could lead to unique substrate activation modes not observed with simple alkyl or aryl boronic acids. Investigations into its use in reactions such as dehydrative etherifications, alkylations, and cycloadditions, where boronic acids have already shown promise, would be a logical starting point. nih.gov The intramolecular cyclization of diols to form tetrahydropyran derivatives has been catalyzed by arylboronic acids, suggesting a potential for this compound to influence such reactions, perhaps even as an autocatalyst or in cascade reaction sequences. researchgate.net

Moreover, the concept of internal and external catalysis in boronic ester networks offers a new perspective. nih.govsemanticscholar.org The tetrahydropyran moiety could function as an "internal catalyst" by influencing the local environment of the boronic acid group, thereby accelerating reaction rates or imparting selectivity. This could be particularly relevant in polymerization reactions or in the formation of dynamic covalent materials where boronic esters act as reversible cross-linkers.

Exploration of New Medicinal Chemistry Applications

Boronic acids are a well-established pharmacophore, with drugs like Bortezomib demonstrating their efficacy as enzyme inhibitors in cancer therapy. rsc.orgnih.gov The tetrahydropyran ring is also a common structural motif in many biologically active compounds and approved drugs, valued for its favorable physicochemical properties. wikipedia.org The combination of these two moieties in this compound presents a compelling starting point for new drug discovery programs.

A key area of future research will be the design and synthesis of this compound derivatives as enzyme inhibitors . nih.govresearchgate.net The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes such as proteases and esterases. nih.gov The tetrahydropyran scaffold can be systematically modified to achieve specific interactions with the enzyme's binding pocket, thereby improving potency and selectivity. This could lead to the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and viral diseases. rsc.orgnih.gov

Another emerging trend is the use of boronic acids as bioisosteres for other functional groups like carboxylic acids. mdpi.com this compound could be incorporated into known bioactive molecules in place of a carboxylic acid to modulate properties such as membrane permeability, metabolic stability, and target binding affinity. The commercial availability of related compounds like Tetrahydropyran-4-boronic acid pinacol (B44631) ester for drug development further underscores the potential in this area. chemimpex.com

| Therapeutic Target Class | Mechanism of Action | Potential Disease Area | Rationale |

| Serine Proteases | Reversible covalent inhibition via interaction with active site serine. nih.gov | Cancer, Coagulation disorders, Viral infections | The boronic acid acts as a transition-state analog. The THP ring can be optimized for target specificity. |

| Proteasome | Inhibition of chymotrypsin-like activity. nih.gov | Cancer (e.g., Multiple Myeloma) | Proven target for boronic acid-based drugs like Bortezomib. rsc.org |

| β-Lactamases | Inhibition of bacterial resistance enzymes. researchgate.net | Bacterial Infections | The boronic acid can mimic the tetrahedral intermediate of β-lactam hydrolysis. researchgate.net |

| Histone Deacetylases (HDACs) | Interaction with the zinc-containing active site. nih.gov | Cancer | Boronic acids have shown promise as HDAC inhibitors. nih.gov |

Advanced Mechanistic and Computational Probes

A deeper understanding of the fundamental properties and reactivity of this compound is crucial for its rational design in various applications. Advanced mechanistic and computational probes will be indispensable in this endeavor.

Density Functional Theory (DFT) and other computational chemistry methods can be employed to investigate various aspects of the molecule. rsc.org These studies can predict its conformational preferences, the electronic properties of the boronic acid group, and its interaction with other molecules. For instance, DFT calculations can elucidate the reaction mechanisms of catalytic processes involving this compound, helping to explain observed reactivity and selectivity. researchgate.netmdpi.comacs.org Computational models can also be used to study the binding of this compound derivatives to biological targets, providing insights for the rational design of more potent enzyme inhibitors. biorxiv.org

In situ spectroscopic techniques, such as NMR, can be used to study the kinetics and speciation of this compound in solution. nih.gov This is particularly important for understanding its stability and how it interacts with diols or other species in complex reaction mixtures. These experimental studies, when combined with computational modeling, can provide a comprehensive picture of the molecule's behavior.

Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should incorporate these principles from the outset.

A significant opportunity lies in the synthesis of the tetrahydropyran scaffold from renewable biomass . Recent research has demonstrated the catalytic production of tetrahydropyran from furfural, a biomass-derived platform chemical. rsc.org Integrating such sustainable routes to the starting material with environmentally benign borylation methods would represent a truly green synthesis of this compound.